Nucleophilicity Advantage Over N-Methylmorpholine and Triethylamine
1-Methylpiperidine exhibits an N parameter of 18.72 (in MeCN) on the Mayr nucleophilicity scale, compared to 16.80 for N-methylmorpholine and 17.10 for triethylamine [1]. In dichloromethane, the N parameter is 18.90 for 1-methylpiperidine versus 16.50 for N-methylmorpholine [2]. These values derive from measured second-order rate constants with benzhydrylium electrophiles (Ar2CH+), providing a quantitative, transferable reactivity scale independent of specific reaction conditions [3].
| Evidence Dimension | Nucleophilicity (Mayr N parameter in MeCN) |
|---|---|
| Target Compound Data | N = 18.72 (in MeCN); N = 18.90 (in CH2Cl2) |
| Comparator Or Baseline | N-Methylmorpholine: N = 16.80 (MeCN), 16.50 (CH2Cl2); Triethylamine: N = 17.10 (MeCN) |
| Quantified Difference | ΔN = +1.92 to +2.40 vs. N-methylmorpholine; ΔN = +1.62 vs. triethylamine |
| Conditions | Reactions with benzhydrylium ions (Ar2CH+) in acetonitrile and dichloromethane at ambient temperature |
Why This Matters
Higher N parameter values translate directly to faster reaction rates in nucleophile-dependent transformations, enabling reduced catalyst loading, shorter cycle times, or lower reaction temperatures in industrial syntheses.
- [1] Mayr's Database of Reactivity Parameters. N-methyl-piperidine (in MeCN) N=18.72; N-methyl-morpholine (in MeCN) N=16.80; triethylamine (in MeCN) N=17.10. View Source
- [2] Mayr's Database of Reactivity Parameters. N-methyl-piperidine (in CH2Cl2) N=18.90; N-methyl-morpholine (in CH2Cl2) N=16.50. View Source
- [3] Kanzian T, et al. (2010) Nucleophilic reactivities of tertiary alkylamines. J Phys Org Chem, 23(11): 1029–1035. View Source
